molecular formula C18H12ClF2N3OS B2664482 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide CAS No. 872596-52-6

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide

Numéro de catalogue: B2664482
Numéro CAS: 872596-52-6
Poids moléculaire: 391.82
Clé InChI: XZWRFQAXUOFAOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Thieno[3,4-c]Pyrazole Chemistry

The exploration of thieno[3,4-c]pyrazole derivatives began in the late 20th century, driven by the need for novel heterocyclic frameworks in pharmaceutical research. Early work focused on synthesizing fused thiophene-pyrazole systems, with foundational studies in the 1990s demonstrating their anti-inflammatory and analgesic properties. For instance, 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones were synthesized via cyclization reactions involving arylhydrazines and thiophene precursors, showing efficacy in reducing edema and fever in rodent models. These findings established thieno[3,4-c]pyrazoles as promising candidates for non-steroidal anti-inflammatory drug (NSAID) development.

By the 2010s, research expanded into oncology, with derivatives like 3-amino-1H-thieno[3,2-c]pyrazoles emerging as potent Aurora kinase inhibitors. These compounds demonstrated nanomolar-level anti-proliferative activity in cancer cell lines, marking a shift toward targeted cancer therapies. The introduction of benzamide substituents, as seen in N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide , reflects modern efforts to enhance binding affinity and metabolic stability through strategic functionalization.

Propriétés

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3OS/c19-11-2-1-3-12(7-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-4-5-14(20)15(21)6-10/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWRFQAXUOFAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide against various cancer cell lines:

  • Breast Cancer Cell Lines : Exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
  • Colon Cancer Cell Lines : Demonstrated inhibition of cell proliferation and induction of apoptosis.
  • Lung Cancer Cell Lines : Showed promising results in disrupting cell cycle progression.

The mechanisms underlying its anticancer effects include:

  • Inhibition of Cell Proliferation : Disruption of cell cycle progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Targeting Specific Kinases : Preliminary studies suggest inhibition of kinases involved in cancer cell survival.

Antimicrobial Activity

Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens. Its interaction with specific molecular targets within microbial cells could lead to therapeutic effects against infections.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the compound's effects on breast cancer cell lines. Results indicated significant antiproliferative effects with an IC50 value lower than that of standard treatments.
    • Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
  • Evaluation Against Microbial Infections :
    • Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, suggesting its potential as an antimicrobial agent.

Activité Biologique

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a synthetic compound belonging to the thienopyrazole class. Its unique molecular structure is characterized by a thieno[3,4-c]pyrazole core and specific substituents that confer distinct biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Structure

The molecular formula of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is C17H14ClF2N3OSC_{17}H_{14}ClF_2N_3OS with a molecular weight of 375.89 g/mol. The compound features a thieno[3,4-c]pyrazole core that is known for its versatility in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide has been investigated in various contexts:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties by inhibiting specific cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Some derivatives of thienopyrazoles have shown antimicrobial activity against various pathogens. The presence of the chlorophenyl and difluorobenzamide groups may enhance this activity through increased lipophilicity and interaction with microbial membranes.
  • Anti-inflammatory Effects : Compounds within the thienopyrazole class have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine levels in vitro

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide significantly inhibited cell growth in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than for many standard antibiotics, indicating its potential as a novel antimicrobial agent.

The mechanisms underlying the biological activities of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide are multifaceted:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Thienopyrazole-Based Agonists (CRY1/CRY2 Selectivity)

  • Compound 11: N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide Substituents: 2,4-dimethylphenyl (pyrazole); 3,4-dimethylbenzamide. Activity: Selective CRY1 agonist with enhanced glucose clearance in vivo . Comparison: The target compound replaces methyl groups with halogens (3-Cl, 3,4-F), which may alter electronic properties and receptor selectivity. Methyl groups enhance lipophilicity, whereas halogens could improve metabolic stability.
  • Compound 12: 1–(4-chlorophenyl)-N-(2–(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide Substituents: 4-methoxyphenyl (pyrazole); cyclopentane carboxamide. Activity: Moderately selective CRY2 agonist . Comparison: The target compound’s 3-chlorophenyl and 3,4-difluorobenzamide substituents may shift selectivity toward CRY1 or other targets due to steric and electronic differences.

Benzamide Derivatives with Trifluoromethyl Groups

  • Compound: N-[2-(2,3-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide Substituents: 2,3-dimethylphenyl (pyrazole); 2-(trifluoromethyl)benzamide. The target compound’s 3,4-difluoro substitution offers balanced electronegativity and spatial arrangement .

Difluorobenzamide-Containing Pesticides

  • Diflubenzuron: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide Substituents: 2,6-difluorobenzamide; urea linker. Activity: Chitin synthesis inhibitor (insecticide) . Comparison: While the target compound shares a difluorobenzamide group, its thienopyrazole core and lack of a urea linker suggest divergent biological targets (e.g., mammalian vs. insect enzymes).

Structural and Functional Analysis Table

Compound Name Core Structure Pyrazole Substituent Benzamide Substituent Key Activity/Use Reference
Target Compound Thieno[3,4-c]pyrazole 3-chlorophenyl 3,4-difluoro Hypothetical CRY modulator -
Compound 11 Thieno[3,4-c]pyrazole 2,4-dimethylphenyl 3,4-dimethyl CRY1 agonist
Compound 12 Thieno[3,4-c]pyrazole 4-methoxyphenyl Cyclopentane carboxamide CRY2 agonist
Compound Thieno[3,4-c]pyrazole 2,3-dimethylphenyl 2-(trifluoromethyl) Unreported
Diflubenzuron Benzamide-urea - 2,6-difluoro Insecticide

Key Research Findings and Implications

  • Substituent Effects :
    • Halogens (Cl, F) vs. alkyl/methoxy groups: Influence receptor selectivity (e.g., CRY1 vs. CRY2) and metabolic stability.
    • 3,4-Difluorobenzamide may enhance binding through dipole interactions compared to 2,6-difluoro or trifluoromethyl groups .
  • Core Structure: Thienopyrazole scaffolds are associated with circadian rhythm modulation, while benzothiazole/urea cores () are linked to pesticidal activity .

Q & A

Basic: What synthetic methodologies are optimized for the preparation of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide?

Answer:
The synthesis typically involves multistep heterocyclic reactions:

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclocondensation of substituted thiophenes with hydrazine derivatives.
  • Step 2 : Functionalization at the 3-position of the pyrazole ring via nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the 3-chlorophenyl group .
  • Step 3 : Amidation of the benzamide moiety using 3,4-difluorobenzoic acid chloride under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .
    Key Optimization : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize byproducts like unreacted intermediates or over-fluorinated derivatives .

Advanced: How can fluorescence spectroscopy be applied to study the electronic properties of this compound?

Answer:
Fluorescence intensity and Stokes shift measurements (e.g., λex = 320 nm, λem = 420 nm) provide insights into its electronic transitions and solvatochromic behavior. For example:

  • Solvent Polarity Effects : Increased fluorescence quenching in polar solvents (e.g., water vs. DMSO) indicates charge-transfer interactions between the electron-deficient difluorobenzamide and the thienopyrazole system .
  • Quantum Yield Calculation : Use reference standards (e.g., quinine sulfate) to determine quantum efficiency (Φ), which correlates with conjugation stability .
    Data Interpretation : A lower Φ in aqueous media suggests aggregation-induced emission (AIE) properties, relevant for biosensor applications .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR (in CDCl3 or DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and difluorobenzamide groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 444.08) and detect halogen isotopic patterns .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm to assess purity (>95%) and resolve residual starting materials .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for pesticidal applications?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to insecticidal targets like chitin synthase (PDB: 1H14). The 3,4-difluorobenzamide group shows strong hydrogen bonding with active-site residues (e.g., Asp<sup>152</sup>), while the thienopyrazole core enhances hydrophobic interactions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (~4.2 eV) correlates with higher bioactivity due to electron-deficient regions .
    Validation : Compare computational predictions with in vitro insecticidal assays (e.g., LC50 against Spodoptera frugiperda) .

Basic: What are the stability and solubility profiles under varying experimental conditions?

Answer:

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Additives like β-cyclodextrin (10% w/v) improve aqueous dispersion for biological assays .
  • Stability : Degrades under UV light (λ = 365 nm) via cleavage of the benzamide bond. Store at –20°C in amber vials with desiccants to prevent hydrolysis .
    Key Data :
ConditionHalf-LifeDegradation Product
pH 7.4, 25°C72 hrs3,4-Difluorobenzoic acid
pH 2.0, 37°C24 hrsThienopyrazole amine

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use OECD guidelines for pesticidal assays (e.g., fixed exposure times, controlled humidity) .
  • Impurity Profiling : LC-MS/MS to quantify trace byproducts (e.g., des-fluoro derivatives) that may antagonize bioactivity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or concentration-dependent effects .

Basic: What safety precautions are essential during handling and disposal?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration to prevent environmental release of fluorinated byproducts .

Advanced: What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

Answer:

  • Inhibition Assays : Use recombinant CYP3A4/CYP2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50 values <10 µM suggest potent inhibition, likely via coordination to the heme iron .
  • Metabolite Identification : LC-HRMS to detect hydroxylated or demethylated metabolites, indicating Phase I metabolism pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.